Product packaging for Iridium oxide (Ir2O3)(Cat. No.:CAS No. 1312-46-5)

Iridium oxide (Ir2O3)

Cat. No.: B074617
CAS No.: 1312-46-5
M. Wt: 432.43 g/mol
InChI Key: LUXYLEKXHLMESQ-UHFFFAOYSA-N
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Description

Iridium oxide (Ir2O3) is a useful research compound. Its molecular formula is Ir2O3 and its molecular weight is 432.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iridium oxide (Ir2O3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium oxide (Ir2O3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Ir2O3 B074617 Iridium oxide (Ir2O3) CAS No. 1312-46-5

Properties

IUPAC Name

iridium(3+);oxygen(2-)
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InChI

InChI=1S/2Ir.3O/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUXYLEKXHLMESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Ir+3].[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ir2O3
Source PubChem
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Related CAS

12030-49-8 (Parent)
Record name Iridium sesquioxide
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DSSTOX Substance ID

DTXSID00927122
Record name Iridium(3+) oxide (2/3)
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Molecular Weight

432.43 g/mol
Source PubChem
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CAS No.

1312-46-5
Record name Iridium sesquioxide
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Record name Iridium oxide (Ir2O3)
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Record name Iridium(3+) oxide (2/3)
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Record name Iridium tetrahydroxide
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Record name IRIDIUM SESQUIOXIDE
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Contemporary Significance and Research Trajectories of Iridium Oxides

Iridium oxides are at the forefront of research in catalysis and materials science due to their exceptional stability in harsh chemical environments and their notable electrical conductivity. chemicalbook.com A primary driver of current research is the global push for green energy technologies. Iridium-based materials are recognized as leading catalysts for the oxygen evolution reaction (OER), a critical process in proton exchange membrane (PEM) water electrolysis for producing green hydrogen. isoflex.com While much of this research has centered on IrO₂, the role of the Ir(III) oxidation state is gaining recognition as being crucial for catalytic activity. rsc.org

The high cost and scarcity of iridium present significant challenges, steering research towards the development of nanostructured catalysts. aip.org By creating nanoparticles, thin films, and porous architectures, scientists aim to maximize the surface area of the catalyst, thereby enhancing its efficiency and reducing the amount of precious metal required. Another key research trajectory involves the creation of mixed-metal oxides, where iridium is combined with less expensive metals to improve performance and reduce cost. wikipedia.org

Beyond catalysis, iridium oxides are investigated for their utility in pH sensors, electrochromic devices, and as biocompatible coatings for medical implants. chemicalbook.comwpmucdn.com The diverse applications stem from the versatile electronic properties and robustness of iridium oxide materials.

Structural Polymorphism and Oxidation State Considerations in Iridium Oxide Systems E.g., Ir₂o₃ Vs. Iro₂

Iridium's ability to exist in multiple oxidation states, most commonly +3 and +4, gives rise to a fascinating array of structural possibilities and properties in its oxides. This structural polymorphism is a key area of investigation, as the atomic arrangement directly influences the material's electronic and catalytic behavior.

Iridium(IV) oxide (IrO₂) is the most well-characterized oxide of iridium and typically adopts the rutile-type tetragonal crystal structure. chemicalbook.comscribd.com This structure is characterized by a three-dimensional network of corner-sharing IrO₆ octahedra, which contributes to its high stability and electrical conductivity. scribd.com

In contrast, iridium(III) oxide (Ir₂O₃) is a blue-black powder and is less commonly studied. cambridge.org It has been described as having a corundum-type (α-Ir₂O₃) or a bixbyite-type crystal structure. stackexchange.comacs.org The corundum structure is hexagonal, analogous to that of α-Al₂O₃, where iridium ions occupy two-thirds of the octahedral sites within a hexagonal close-packed oxygen lattice. The bixbyite structure is cubic. The synthesis conditions, such as temperature and pressure, play a crucial role in determining which polymorph is formed.

The difference in oxidation state between Ir₂O₃ and IrO₂ leads to significant variations in their properties. For instance, Ir₂O₃ is a p-type semiconductor, a property that makes it a candidate for use in electronic devices like pn heterojunctions. nih.gov The lower oxidation state in Ir₂O₃ can also be advantageous in certain catalytic reactions that benefit from a more electron-rich metal center.

Interactive Data Table: Comparison of Iridium Oxide Properties

PropertyIridium(III) Oxide (Ir₂O₃)Iridium(IV) Oxide (IrO₂)
Iridium Oxidation State +3+4
Common Crystal Structure Corundum-type (hexagonal), Bixbyite (cubic)Rutile-type (tetragonal)
Appearance Blue-black powderBlue-black solid
Electrical Property p-type semiconductorMetallic-type conductivity
Primary Research Focus Electronic devices, CatalysisElectrocatalysis (OER)

This table provides a generalized comparison based on available research data.

Foundational Research Contributions to Iridium Oxide Ir₂o₃ Science

Electrochemical Deposition Techniques for Iridium Oxide Films

Electrochemical deposition is a versatile set of techniques for producing iridium oxide films, often referred to as electrochemically formed iridium oxide films (EIROFs). This method allows for the direct formation of films on conductive substrates with tunable properties. myu-group.co.jp

Anodic and Cathodic Oxidation Protocols

Anodic and cathodic oxidation protocols are foundational electrochemical methods for synthesizing Ir₂O₃. Anodic oxidation involves the electrochemical oxidation of a metallic iridium electrode in an aqueous electrolyte. For instance, potentiostatic oxidation of an iridium foil at specific potentials (e.g., 1.2 V vs. SHE) in an acidic medium like 0.5 M H₂SO₄ leads to the formation of hydrated Ir₂O₃ films. The process involves the reaction of iridium metal with water to form the oxide layer. These films, often termed activated iridium oxide films (AIROFs), can also be formed by cycling the potential between the limits of water electrolysis. myu-group.co.jp

Cathodic processes can also be involved in the formation of iridium oxide. The electrochemical behavior, including the redox reactions between Ir(III) and Ir(IV), is central to the deposition process and can be monitored using techniques like cyclic voltammetry. soton.ac.ukdtu.dk

Controlled Electrodeposition from Precursor Solutions

Controlled electrodeposition from precursor solutions is a widely used method to fabricate iridium oxide films on various substrates, including those that are not made of iridium. nih.gov This technique offers fine control over the film's thickness and morphology by manipulating deposition parameters. soton.ac.ukmdpi.com

The process typically involves immersing a substrate in a solution containing an iridium precursor and applying a specific potential or current. A common precursor solution includes iridium(IV) chloride (IrCl₄), oxalic acid, and potassium carbonate (K₂CO₃). soton.ac.uknih.gov Deposition protocols can involve potential sweeps, such as cyclic voltammetry, or potential pulsing between defined limits (e.g., 0.0 V and 0.55 V vs. Ag/AgCl). myu-group.co.jpnih.gov The growth of the film can be monitored by observing the increase in peak currents during voltammetric cycles, which correspond to the Ir(III)/Ir(IV) redox transitions. soton.ac.uk This allows for precise control over the deposition process. soton.ac.uk

Factors such as scan rate, temperature, and the number of cycles significantly affect the thickness of the electrodeposited layer. matec-conferences.org For example, galvanostatic deposition at a low current density (e.g., 0.1 mA/cm²) from electrolytes containing iridium(III) chloride (IrCl₃) can produce nanostructured Ir₂O₃. However, this method may lead to chloride incorporation into the film, which can necessitate post-deposition treatment. Nanostructured films with highly ordered hexagonal structures have been fabricated by using colloidal templates, such as polystyrene spheres, during electrodeposition. soton.ac.uk

Parameter Effect on Electrodeposited Film Example/Finding
Deposition Potential Influences morphology and structure. Lower potentials can lead to rougher, spikier nanostructures. mdpi.comAu nanostructures became rougher as the deposition potential was lowered from 0.45 V to 0.05 V. mdpi.com
Scan Rate Significantly affects the thickness of the electrodeposited layer. matec-conferences.orgStatistical analysis showed scan rate as a significant factor in IrOx thickness. matec-conferences.org
Number of Cycles Has a greater effect on film thickness than temperature. matec-conferences.orgThe growth of the film often increases linearly with the number of voltammetric cycles. soton.ac.uk
Precursor Solution The composition dictates the chemistry of deposition and final film properties.A solution of IrCl₄, oxalic acid, and K₂CO₃ is commonly used to produce adherent films. nih.gov

Thermal Decomposition and Calcination Approaches for Iridium Oxide Synthesis

Thermal methods, including decomposition and calcination, represent another major class of synthesis routes for iridium oxide. These techniques rely on heat to transform iridium-containing precursors into the desired oxide. researchgate.net

Decomposition of Iridium Precursors

The thermal decomposition of iridium precursors involves heating iridium salts or organometallic compounds to yield Ir₂O₃. researchgate.netmatec-conferences.org The choice of precursor and the decomposition conditions, such as temperature and atmosphere, are critical in determining the properties of the final product.

A widely documented route is the thermal decomposition of iridium(III) chloride (IrCl₃) in an alkaline environment. The reaction of IrCl₃ with potassium hydroxide (B78521) (KOH) at elevated temperatures results in iridium(III) oxide hydrate (B1144303) (Ir₂O₃·xH₂O), which is subsequently calcined to form anhydrous α-Ir₂O₃. Other precursors include potassium iridium chloride heated with carbonates.

Organometallic precursors, such as iridium acetylacetonate (B107027) (Ir(acac)₃) and (ethylcyclopentadienyl)(1,3-cyclohexadiene)iridium(I) (Ir(EtCp)(CHD)), are also used. rsc.orgtosoh.co.jp The decomposition of these precursors can be carried out under different atmospheres (oxidative, reductive, or inert) to control the final product. rsc.org For instance, the decomposition of Ir(acac)₃ in air leads to the formation of IrO₂ particles, highlighting the need for controlled atmospheres to stabilize the Ir₂O₃ phase. rsc.org The decomposition temperature of organometallic precursors is a key parameter; for example, Ir(EtCp)(CHD) starts to decompose around 300 °C. tosoh.co.jp

Precursor Decomposition Method/Conditions Product
Iridium(III) chloride (IrCl₃)Reaction with KOH at elevated temperatures, followed by calcination. α-Ir₂O₃
Potassium iridium chlorideHeating with carbonates. Ir₂O₃
Iridium acetylacetonate (Ir(acac)₃)Calcination in air. rsc.orgAgglomerated IrO₂ particles
(Ethylcyclopentadienyl)(1,3-cyclohexadiene)iridium(I) (Ir(EtCp)(CHD))Thermal decomposition starts at ~300 °C. tosoh.co.jpIridium films

Direct Thermal Oxidation of Metallic Iridium

Direct thermal oxidation involves the high-temperature reaction of metallic iridium with an oxygen-containing atmosphere to form an oxide layer on the surface. To obtain the Ir₂O₃ phase specifically, this process must be conducted in oxygen-deficient environments at temperatures between 500–700°C. This method can produce Ir₂O₃ films that are adherent to substrates like titanium or platinum.

Another approach involves first depositing a thin film of metallic iridium, for instance by magnetron sputtering, and then performing a controlled oxidation. Ultrathin layers (10–50 nm) of Ir₂O₃ can be produced by oxidizing the sputtered iridium film in a 3% hydrogen peroxide (H₂O₂) solution at 200°C. Precise control of the oxygen partial pressure is crucial to stabilize the +3 oxidation state of iridium and prevent further oxidation to the more common iridium dioxide (IrO₂). The oxidation of different crystallographic planes of iridium can proceed at different rates, with some surfaces being more readily oxidized than others. nih.gov

Solution-Phase Synthesis Routes for Iridium Oxide Nanomaterials

Solution-phase synthesis offers a versatile platform for producing iridium oxide nanomaterials with controlled size, shape, and morphology. These methods are typically carried out at relatively low temperatures compared to thermal decomposition.

One common approach is the colloidal method, which involves the alkaline hydrolysis of an iridium precursor like potassium hexachloroiridate(IV) (K₂IrCl₆) in an aqueous solution. wpmucdn.commdpi.com This forms a colloidal solution of iridium oxide hydrate (IrOx·nH₂O) nanoparticles, which can then be used to create films or be further processed. wpmucdn.com A two-step process involving alkaline hydrolysis followed by acidic condensation has been shown to produce a high yield of stable, ligand-free IrOx·nH₂O nanoparticles. wpmucdn.com

Solvothermal methods, which are conducted in a closed vessel under controlled temperature and pressure, are also employed for the synthesis of Ir₂O₃ nanoparticles from precursors like IrCl₃.

Solution combustion synthesis (SCS) is a one-step, cost-effective method for preparing nanostructured iridium oxide. rsc.orgadvanceseng.com This technique uses a fuel, such as glycine (B1666218) or urea (B33335), to combust an iridium precursor (e.g., IrCl₃) with an oxidizer. The process can yield nano-crystallites of iridium oxide in the range of 3.5 to 12 nm. advanceseng.com

Finally, simple galvanic replacement reactions have been used to synthesize cubic iridium nanoparticles. This method involves injecting a solution containing an iridium precursor onto a copper foil, which acts as both a reducing agent and a substrate. mdpi.com

Synthesis Route Description Key Features
Colloidal Method Alkaline hydrolysis of an iridium precursor (e.g., K₂IrCl₆) in solution. wpmucdn.commdpi.comCan produce ligand-free nanoparticles; size typically 1-2 nm. wpmucdn.commdpi.com
Solvothermal Synthesis Reaction in a sealed vessel under controlled temperature and pressure. Allows for control over nanoparticle phase and purity.
Solution Combustion Synthesis (SCS) Exothermic reaction between an iridium precursor, a fuel (e.g., glycine), and an oxidizer. rsc.orgadvanceseng.comOne-step, cost-effective method; produces nano-crystallites (3.5-12 nm). advanceseng.com
Galvanic Replacement Reaction between an iridium precursor solution and a more reactive metal substrate (e.g., Cu foil). mdpi.comSimple method for synthesizing shaped nanoparticles with clean surfaces. mdpi.com

Solvothermal Methods for Iridium Oxide Nanoparticles

Solvothermal synthesis is a versatile method for producing crystalline nanoparticles of iridium oxide. This technique involves a chemical reaction in a sealed vessel, where the solvent is heated above its boiling point to create high pressure. These conditions facilitate the dissolution and recrystallization of precursors, leading to the formation of well-defined nanoparticles.

A typical solvothermal synthesis of Ir₂O₃ nanoparticles involves the use of an iridium precursor, such as iridium(III) chloride (IrCl₃), and a reducing agent in a suitable solvent. The reaction is carried out at a controlled temperature and pressure for a specific duration. The resulting nanoparticles are then collected, washed, and dried. The phase purity of the synthesized Ir₂O₃ nanoparticles is often confirmed using techniques like X-ray diffraction (XRD), with Rietveld refinement used to match the diffraction patterns to reference data. The size and morphology of the nanoparticles are typically characterized by transmission electron microscopy (TEM).

Parameter Typical Conditions Effect on Nanoparticle Properties
PrecursorIridium(III) chloride (IrCl₃)Influences the reaction kinetics and final product purity.
SolventAlcohols, water, etc.Affects the solubility of precursors and the morphology of the nanoparticles.
Temperature120-200 °CControls the crystallinity and size of the nanoparticles.
PressureAutogenousInfluences the reaction rate and phase formation.
Duration12-24 hoursAffects the growth and final size of the nanoparticles.

Solution Combustion Synthesis of Iridium Oxide Composites

Solution combustion synthesis (SCS) is a rapid, energy-efficient method for producing fine, crystalline oxide powders and their composites. This technique utilizes a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (e.g., urea, glycine).

In the context of iridium oxide, SCS has been employed to create composites such as Ir₂O₃-Al₂O₃. For instance, iridium chloride (IrCl₃) can be combusted with an oxidizer like aluminum nitrate (B79036) (Al(NO₃)₃) using glycine or urea as fuel. The fuel-to-oxidizer ratio is a critical parameter that influences the final product. A fuel-lean mixture may result in incomplete combustion, while a fuel-rich mixture can lead to the formation of metallic iridium instead of the oxide. advanceseng.com This method is particularly advantageous for producing high-surface-area materials, which is beneficial for catalytic applications. advanceseng.comrsc.org

Fuel Oxidizer Resulting Composite Key Findings
GlycineAluminum NitrateIr₂O₃-Al₂O₃A fuel-to-oxidizer ratio of 1.2 can yield porous Ir₂O₃ with a high surface area (131 m²/g).
UreaAluminum NitrateIr₂O₃-Al₂O₃The choice of fuel and its ratio to the oxidizer significantly impacts the porosity and phase of the final product.

Vapor-Phase Deposition Techniques for Iridium Oxide Thin Films

Vapor-phase deposition techniques are essential for fabricating high-quality thin films of iridium oxide for electronic and optical applications. These methods involve the deposition of a solid film from a vapor phase onto a substrate.

Reactive sputtering is a physical vapor deposition (PVD) technique where a target material (iridium) is bombarded with energetic ions in a reactive atmosphere (e.g., oxygen). The sputtered iridium atoms react with the gas to form an iridium oxide film on the substrate. The properties of the resulting film, such as stoichiometry, crystallinity, and surface morphology, are highly dependent on the deposition parameters.

Key parameters in reactive sputtering include the partial pressure of the reactive gas (oxygen), substrate temperature, and sputtering power. researchgate.netnih.gov Films deposited at room temperature are often amorphous, while those deposited at higher temperatures (above 300 °C) tend to be polycrystalline. researchgate.net Pulsed-DC reactive sputtering has been shown to produce smoother films with fewer micro-inclusions compared to conventional DC sputtering. researchgate.net The use of water vapor as a reactive gas has also been explored to deposit hydrated amorphous iridium oxide films with good electrochromic properties. ccsenet.orgccsenet.orgresearchgate.net

Deposition Parameter Influence on Film Properties Typical Values/Observations
Substrate TemperatureCrystallinityAmorphous below 300°C; Polycrystalline above 300°C. researchgate.net
Oxygen Partial PressureStoichiometry and TextureAffects the Ir/O ratio in the film.
Sputtering PowerDeposition RateHigher power generally leads to a higher deposition rate.
Reactive GasFilm CompositionH₂O vapor can produce hydrated amorphous films. ccsenet.orgccsenet.orgresearchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are chemical vapor-phase techniques that offer excellent control over film thickness and conformality. rsc.org

Chemical Vapor Deposition (CVD) involves the reaction of volatile precursor molecules in the gas phase or on a heated substrate to form a solid film. For iridium oxide, organometallic precursors are typically used. rsc.orgresearchgate.netresearchgate.net The substrate temperature and precursor flow rates are critical parameters that determine the film's growth rate and properties.

Atomic Layer Deposition (ALD) is a subclass of CVD that utilizes sequential, self-limiting surface reactions to deposit films one atomic layer at a time. This allows for precise thickness control at the angstrom level and highly conformal coatings on complex 3D structures. d-nb.inforsc.orgatomiclayerdeposition.com For iridium oxide ALD, precursors such as (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) ((MeCp)Ir(COD)) and Ir(acac)₃ have been used with ozone (O₃) as the co-reactant. d-nb.infohelsinki.ficonsensus.app ALD of iridium oxide can be achieved at relatively low temperatures (e.g., 100-200 °C), making it suitable for temperature-sensitive substrates. d-nb.inforsc.org Plasma-enhanced ALD (PE-ALD) can further lower the deposition temperature. d-nb.info

Technique Precursor Co-reactant Deposition Temperature (°C) Key Advantages
CVDVarious organometallicsO₂, H₂VariableHigh deposition rates. researchgate.net
ALD(MeCp)Ir(CHD), Ir(acac)₃O₃100-200Precise thickness control, conformality. rsc.orghelsinki.fi
PE-ALD(MeCp)Ir(COD)O₂ plasma~110Low-temperature deposition. d-nb.info

Template-Assisted Synthesis of Ordered Iridium Oxide Nanostructures

Template-assisted synthesis is a powerful strategy for creating highly ordered nanostructures of iridium oxide with controlled dimensions and morphology. This approach utilizes a pre-existing template with a defined structure to guide the formation of the desired material. Both hard and soft templates can be employed.

Hard templating involves the use of a solid, pre-fabricated template, such as porous anodic aluminum oxide (AAO) membranes. mdpi.com The iridium oxide is deposited within the pores of the template, for example, through chemical bath deposition or electrodeposition. mdpi.com After deposition, the template is selectively removed, leaving behind an array of nanotubes or nanorods. mdpi.com

Soft templating utilizes self-assembling structures, such as block copolymers or colloidal spheres, to direct the formation of the nanostructure. mdpi.comsoton.ac.uk For instance, evaporation-induced self-assembly (EISA) can be used to create mesoporous iridium oxide films. mdpi.com In another approach, a template of self-assembled polystyrene spheres can be used for the electrochemical deposition of macroporous iridium oxide films. soton.ac.uk

Template Type Example Template Synthesis Method Resulting Nanostructure
Hard TemplateAnodic Aluminum Oxide (AAO)Chemical Bath Deposition, ElectrodepositionNanotubes, Nanorods. mdpi.com
Soft TemplatePolystyrene SpheresElectrochemical DepositionOrdered Macroporous Films. soton.ac.uk
Soft TemplateBlock Copolymers (e.g., PEO-PB-PEO)Evaporation-Induced Self-Assembly (EISA)Mesoporous Films. mdpi.com

Comparative Analysis of Iridium Oxide Synthesis Methodologies for Targeted Applications

The choice of synthesis methodology for iridium oxide is dictated by the desired architecture and the intended application. Each method offers a unique set of advantages and limitations.

For catalytic applications , where high surface area is paramount, solution combustion synthesis and solvothermal methods are highly suitable. SCS is particularly effective for producing porous composites with large surface areas, enhancing catalytic activity. advanceseng.comrsc.org Solvothermal synthesis provides good control over nanoparticle size and crystallinity, which are crucial for catalytic performance.

For electronic and electrochromic devices , which require high-quality thin films, vapor-phase deposition techniques are the methods of choice. Reactive sputtering is a versatile technique for depositing both amorphous and crystalline films with good electrochromic properties. researchgate.netccsenet.orgccsenet.orgresearchgate.netALD stands out for its ability to produce ultrathin, conformal, and pinhole-free films, which are essential for advanced microelectronic devices and sensors. d-nb.inforsc.orgatomiclayerdeposition.comhelsinki.ficonsensus.app

For applications requiring ordered nanostructures , such as in sensing, energy storage, and photonics, template-assisted synthesis is indispensable. Hard templates like AAO allow for the fabrication of well-aligned nanotube and nanorod arrays with high aspect ratios. mdpi.com Soft templating offers a route to create complex, ordered porous structures. mdpi.comsoton.ac.uk

Spectroscopic Analysis of Iridium Oxide Electronic Structure and Composition

Spectroscopic techniques are indispensable for probing the electronic and compositional characteristics of iridium oxide. They offer insights into oxidation states, local atomic environments, vibrational modes, and optical properties.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of iridium oxides, XPS is critical for distinguishing between different oxidation states, such as Ir³⁺ in Ir₂O₃ and Ir⁴⁺ in Iridium dioxide (IrO₂).

The binding energy of the Ir 4f core level electrons is a key indicator of the iridium oxidation state. For instance, the Ir 4f₇/₂ peak for metallic iridium is typically observed at a binding energy of approximately 60.8 eV. researchgate.net In contrast, for the formal +4 oxidation state in IrO₂, this peak shifts to a higher binding energy of around 61.9 eV. researchgate.net The presence of Ir³⁺ in Ir₂O₃ would be expected to show a peak at a binding energy between that of metallic Ir and Ir⁴⁺. The precise identification and quantification of these different oxidation states are achieved through careful deconvolution of the high-resolution Ir 4f spectrum. researchgate.net Furthermore, analysis of the O 1s spectrum can provide complementary information about the chemical environment of oxygen, distinguishing between oxide (O²⁻) and hydroxide (OH⁻) species, which is particularly relevant for hydrous forms of iridium oxide. researchgate.net

Table 1: Representative XPS Ir 4f Binding Energies for Different Iridium Species

Iridium SpeciesOxidation StateIr 4f₇/₂ Binding Energy (eV)
Metallic Iridium (Ir)0~60.8
Iridium(III) Oxide (Ir₂O₃)+3Intermediate between Ir and Ir⁴⁺
Iridium(IV) Oxide (IrO₂)+4~61.9
Data sourced from multiple research findings and represents typical values. researchgate.net

X-ray Absorption Spectroscopy (XAS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and electronic structure of matter. springernature.com It is element-specific and can be applied to materials in various forms. springernature.com The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and the Extended X-ray Absorption Fine Structure (EXAFS).

For iridium oxides, XAS at the Ir L-edges provides valuable information about the oxidation state and coordination environment of the iridium atoms. The position of the absorption edge is sensitive to the oxidation state, with higher oxidation states generally resulting in a shift to higher energies. NEXAFS studies at the O K-edge can reveal details about the unoccupied electronic states and the nature of the oxygen bonding (e.g., distinguishing between different types of oxygen species). rsc.org In-situ XAS experiments are particularly insightful as they can track dynamic changes in the electronic structure and coordination of iridium atoms under operational conditions, for example, during electrochemical reactions.

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques like Raman and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the "fingerprint" of a molecule by probing its vibrational modes.

Raman Spectroscopy has been effectively used to characterize the structure of iridium oxides. For crystalline IrO₂, characteristic Raman active modes are observed, such as the Eg mode at approximately 557 cm⁻¹, the B₂g mode at around 728 cm⁻¹, and the A₁g mode at about 746 cm⁻¹. nanoge.org The presence, position, and broadening of these peaks can indicate the degree of crystallinity, with amorphous iridium oxides often showing broad, less defined features. adelaide.edu.au In-situ Raman spectroscopy is a powerful tool to study the structural changes of iridium oxide catalysts during electrochemical processes, such as the oxygen evolution reaction (OER). adelaide.edu.aursc.org For instance, the appearance of new peaks or shifts in existing peaks under applied potential can signify the formation of active intermediate species. rsc.org

FTIR Spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to polar bonds. In the context of hydrous iridium oxides, FTIR is instrumental in identifying the presence of water and hydroxyl groups. adelaide.edu.au Characteristic broad absorption bands in the region of 3200-3600 cm⁻¹ are attributed to the O-H stretching vibrations of water molecules, while a peak around 1633 cm⁻¹ corresponds to the H-O-H bending vibration. adelaide.edu.au These observations are crucial for understanding the role of water in the structure and function of these materials.

Table 2: Characteristic Vibrational Modes for Iridium Oxides

TechniqueVibrational ModeWavenumber (cm⁻¹)Assignment
RamanEg~557Ir-O vibration in crystalline IrO₂
RamanB₂g~728Ir-O vibration in crystalline IrO₂
RamanA₁g~746Ir-O vibration in crystalline IrO₂
FTIRO-H Stretch3200-3600Water molecules in hydrous oxides
FTIRH-O-H Bend~1633Water molecules in hydrous oxides
Data compiled from various spectroscopic studies. nanoge.orgadelaide.edu.au

UV-Visible Spectrophotometry and Spectroscopic Ellipsometry for Optical Properties

UV-Visible (UV-Vis) spectrophotometry and spectroscopic ellipsometry are techniques used to investigate the optical properties of materials by measuring their interaction with light in the ultraviolet and visible regions of the electromagnetic spectrum. drawellanalytical.commrclab.com

UV-Visible Spectrophotometry measures the absorbance or transmittance of light as a function of wavelength. denovix.com This information can be used to determine the optical band gap of a semiconductor material like Ir₂O₃. The band gap is a critical parameter that influences the material's electronic conductivity and its potential applications in optoelectronic devices.

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. acs.orgresearchgate.net This allows for the determination of various material properties, including film thickness, porosity, and optical constants (refractive index and extinction coefficient). acs.orgtu-chemnitz.de For iridium oxide films, SE can be used to assess not only the optical properties but also to derive information about the electrical resistivity, electron concentration, and mobility by modeling the optical spectra. acs.org Studies have shown a correlation between the optical properties derived from SE and the catalytic activity of iridium oxide films, suggesting that shifts in interband transition energies can be linked to changes in the electronic structure that influence performance. acs.orgacs.org

Diffraction-Based Structural Elucidation of Iridium Oxide

Diffraction techniques are fundamental for determining the crystal structure and microstructure of materials.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Microstructure Analysis

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in a material and for analyzing its microstructure, including crystallite size and lattice strain. nih.gov For iridium oxides, XRD is essential to distinguish between different crystalline forms, such as the corundum structure of α-Ir₂O₃ and the rutile structure of IrO₂, as well as to identify amorphous phases.

The diffraction pattern of a crystalline material consists of a series of peaks at specific angles (2θ), which are characteristic of the crystal lattice planes according to Bragg's Law. By comparing the experimental diffraction pattern to reference patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phases can be identified. researchgate.net For example, the rutile structure of IrO₂ exhibits characteristic reflections corresponding to planes such as (110), (101), (200), and (211). researchgate.net The width of the diffraction peaks can be used to estimate the average crystallite size via the Scherrer equation, providing insight into the material's microstructure. rsc.org

Operando X-ray Total Scattering and Pair Distribution Function (PDF) Analysis

Operando X-ray total scattering, coupled with pair distribution function (PDF) analysis, offers a powerful means to probe the atomic structure of materials under real-time operating conditions. This is particularly crucial for understanding the dynamic structural changes in iridium oxide catalysts during electrochemical processes like the oxygen evolution reaction (OER). nih.govnih.govrsc.org

In a typical experiment, high-energy X-rays are scattered by the iridium oxide sample, and the resulting pattern is Fourier transformed to generate the PDF, G(r). rsc.org The G(r) function describes the probability of finding another atom at a given distance 'r' from a reference atom, providing insights into bond lengths and coordination environments.

Recent studies on amorphous iridium oxide have utilized operando PDF analysis to reveal its local atomic arrangement. For instance, research has shown that even in its amorphous state, iridium oxide can possess small, ordered domains. nih.govnih.govchemrxiv.org One study found that amorphous iridium oxide contains small rutile-like clusters of edge- and corner-connected [IrO₆] octahedra, with these domains being smaller than 1 nanometer. nih.govnih.govchemrxiv.org This technique has also been instrumental in observing structural contractions and increased disorder in the iridium oxide structure under OER conditions, which is believed to be linked to higher catalytic activity. nih.govnih.gov

The table below summarizes key findings from PDF analysis of different iridium oxide materials.

MaterialKey Structural FeatureBond Distance (Ir-O)Bond Distance (Ir-Ir)Reference
Amorphous IrOₓRutile-like clusters (<1 nm)~2.0 Å~3.2 Å, ~3.6 Å nih.gov
Amorphous IrO₂No long-range ordering (>4 Å)2.00 Å3.56 Å yonsei.ac.kr
Amorphous IrO₁.₅No long-range ordering (>4 Å)~2.0 Å~3.6 Å yonsei.ac.kr

Electrochemical Characterization for Iridium Oxide Performance Assessment

Electrochemical methods are fundamental to evaluating the performance of iridium oxide, especially its efficacy and stability as an electrocatalyst.

Cyclic Voltammetry (CV) and Tafel Slope Analysis

Cyclic voltammetry (CV) is a versatile electrochemical technique used to probe the redox behavior of iridium oxide. By sweeping the potential of an iridium oxide electrode and measuring the resulting current, researchers can identify redox transitions, such as the Ir(III)/Ir(IV) couple, and assess the material's charge storage capacity. soton.ac.ukkfupm.edu.sa The shape and position of the voltammetric peaks provide information about the surface chemistry and can be used to monitor changes in the material during electrochemical cycling. soton.ac.ukualberta.ca

Tafel slope analysis, derived from steady-state polarization curves, is a critical tool for elucidating the mechanism of electrocatalytic reactions like the OER. iapchem.org The Tafel slope (b) is determined from the linear region of a plot of overpotential (η) versus the logarithm of the current density (log|j|). Different values of 'b' are associated with different rate-determining steps in the reaction pathway. For iridium oxide catalysts, Tafel slopes for the OER in acidic media are often reported to be around 40-60 mV dec⁻¹, providing insights into the reaction mechanism. iapchem.orgresearchgate.net

The following table presents typical Tafel slope values for iridium-based catalysts in acidic media.

CatalystTafel Slope (mV dec⁻¹)ElectrolyteReference
IrO₂390.1 M HClO₄ iapchem.org
IrO₂/CNT~60H₂SO₄ researchgate.net
₄₀PtOᵧ-₆₀IrO₂400.1 M HClO₄ iapchem.org

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrochemical interface of iridium oxide electrodes. vub.ac.benih.gov By applying a small AC voltage perturbation over a wide range of frequencies, the impedance response of the system is measured. nih.gov This data can be modeled using equivalent electrical circuits to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). vub.ac.be

For porous iridium oxide films, EIS is particularly useful for characterizing the pore structure and its influence on the electrode's performance. nih.gov The impedance spectra of porous electrodes often exhibit a characteristic frequency response that can be analyzed using models like the de Levie model. nih.gov Studies have shown that the effective capacitance of sputtered iridium oxide films can be as high as 93 mF cm⁻², indicating a large effective surface area. nih.govnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Dissolution Quantification

The long-term stability of iridium oxide catalysts is a critical factor for their practical application, and dissolution is a primary degradation mechanism. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive analytical technique used to quantify the amount of iridium that dissolves into the electrolyte during electrochemical operation. nih.govresearchgate.net

By coupling an electrochemical flow cell directly to an ICP-MS system, researchers can perform online, time- and potential-resolved measurements of iridium dissolution. nih.govresearchgate.net This allows for the precise correlation of dissolution rates with applied potential and other operating conditions. researchgate.net Such studies have revealed that iridium dissolution can occur even at potentials below the onset of the OER, a phenomenon referred to as transient dissolution, which is linked to the oxidation and reduction of the iridium surface. nih.govresearchgate.net These measurements are crucial for developing more stable catalyst materials and for establishing metrics like the "stability number" to benchmark catalyst performance. researchgate.net

High-Resolution Microscopy for Iridium Oxide Morphology and Nanostructure

Microscopy techniques are indispensable for visualizing the physical characteristics of iridium oxide materials, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and topography of iridium oxide films and particles. soton.ac.ukontosight.ai In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image. This provides information on surface features such as grain size, porosity, and film uniformity. researchgate.netresearchgate.net

SEM studies have been employed to observe the "mud-cracked" morphology typical of thermally prepared iridium oxide films and to visualize the highly ordered hexagonal structures of nanostructured films created using templating methods. soton.ac.ukiapchem.org The morphology of the iridium oxide can be significantly influenced by the synthesis parameters, such as the oxygen flow rate during reactive sputtering or the oxidation temperature, which can be directly observed with SEM. researchgate.netresearchgate.net These morphological characteristics, in turn, have a profound impact on the material's electrochemical properties and performance. ualberta.ca

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for the nanoscale characterization of iridium oxide (Ir₂O₃), providing detailed information on morphology, particle size, and crystalline structure. ontosight.aithermofisher.commdpi.com TEM operates by transmitting a beam of electrons through an ultra-thin specimen; the interactions of the electrons with the sample form an image, revealing features such as particle shape, size distribution, and agglomeration state. researchgate.net

In the study of Ir₂O₃, TEM is frequently used to validate the morphology of synthesized nanoparticles. For instance, research on iridium oxide nanoparticles decorated on multi-walled carbon nanotubes (MWCNTs) has utilized TEM to confirm the presence of IrOₓ nanoparticles (dark spots) on the MWCNT surface. semanticscholar.org Similarly, studies on IrO₂ nanofoams, which can be formed from Ir³⁺ precursors, have employed TEM to show that the foam-like network is assembled from granular nanocrystals. rsc.org

HRTEM, an advanced mode of TEM, offers the ability to image the atomic lattice of a material, providing fundamental insights into its crystal structure, orientation, and defects. thermofisher.com This is particularly valuable in nanomaterials research, where minor structural variations can significantly alter a material's properties. thermofisher.com For α-Ir₂O₃, which has a corundum-type crystal structure, HRTEM can be used to visualize the atomic planes. In studies of heteroepitaxially grown p-n heterojunctions, such as those between α-Ir₂O₃ and α-Ga₂O₃, HRTEM is critical for examining the interface. aip.org Cross-sectional HRTEM images of an α-Ir₂O₃/α-Ga₂O₃ interface have shown well-defined, single-crystalline corundum structures, confirming the quality of the epitaxial growth. aip.org The analysis of the lattice fringes in HRTEM images allows for the direct measurement of interplanar spacing, which can be compared to theoretical values to identify crystal phases and assess strain. researchgate.net

The table below summarizes representative findings from TEM/HRTEM analysis of iridium oxides.

Material System Technique Key Findings Reported Values
α-Ir₂O₃/α-Ga₂O₃ HeterojunctionHRTEM, SAEDSingle-crystalline corundum structure; well-defined interface. aip.org-
Iridium Oxide NanoparticlesTEMConfirmation of nanoparticle presence and distribution on MWCNTs. semanticscholar.orgDark spots observed on nanotube surface. semanticscholar.org
IrO₂ Nanofoams (from Ir³⁺ precursor)TEM, HRTEMFoam composed of interconnected nanocrystals; lattice constant observed. rsc.orgNanoparticle size: 20-50 nm; Lattice constant: 0.23 nm for {111} plane of fcc Ir. rsc.org
r-GeO₂ on r-TiO₂ (relevant for Ir₂O₃ alloys)TEMMeasurement of lattice spacing to identify strain. researchgate.netMeasured lattice spacing (110) plane: 0.324 nm. researchgate.net

Note: Selected Area Electron Diffraction (SAED) is often used in conjunction with TEM/HRTEM to provide crystallographic information from specific areas of the sample. rsc.orgaip.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to investigate the surface topography of materials at the nanoscale. oxinst.comjeremyjordan.me It is a powerful tool for characterizing thin films and coatings, providing quantitative data on surface roughness and morphology. oxinst.com Unlike electron microscopy, AFM can be operated in ambient conditions and provides true three-dimensional surface profiles. spectraresearch.com

In the context of Ir₂O₃ research, AFM is primarily employed to analyze the surface of thin films, which are critical for applications in electronics and sensors. The technique involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. jeremyjordan.menanoscientific.org By monitoring the deflection of the cantilever as it interacts with the surface, a detailed topographical map can be generated. nanoscientific.org This allows researchers to assess film uniformity, grain size, and the presence of defects such as pinholes or cracks. spectraresearch.com

The surface roughness is a key parameter obtained from AFM analysis, often expressed as the root-mean-square (RMS) roughness. This value is crucial as it can influence the electrical and catalytic properties of the Ir₂O₃ film. For example, in the development of sensors or catalytic layers, a controlled surface morphology with optimal roughness is often desired to maximize the active surface area. researchgate.net Studies on various metal oxide thin films have demonstrated that AFM can effectively track changes in surface morphology and roughness as a function of deposition parameters or post-deposition treatments like annealing. researchgate.netresearchgate.net For instance, AFM has been used to visualize the surface topology of indium oxide/zinc oxide (In₂O₃/ZnO) sensing surfaces, revealing changes in peak-to-peak height and RMS roughness after surface modifications. researchgate.net While specific AFM studies focusing solely on Ir₂O₃ are less common in the provided literature, the principles and applications for other oxide films are directly transferable and essential for evaluating Ir₂O₃ film quality. spectraresearch.comdiva-portal.org

The table below presents typical data obtained from AFM analysis of oxide thin films, illustrating the type of information relevant to Ir₂O₃ research.

Material System Analysis Parameter Purpose of Analysis Typical Measured Values
In₂O₃/ZnO Sensing SurfaceRoot Mean Square (RMS) RoughnessTo quantify changes in surface texture after modification steps. researchgate.netInitial: 0.8 nm; After modification: 1.2 nm. researchgate.net
In₂O₃ Thin FilmsSurface Roughness & MorphologyTo study the effect of annealing temperature on film quality. researchgate.netRMS roughness varies with temperature (e.g., 0.2 to 0.5 nm). researchgate.net
General Oxide Thin Films3D TopographyTo visualize grain structure, uniformity, and defects. spectraresearch.comScan sizes typically range from 1x1 µm to 5x5 µm. researchgate.netresearchgate.net
Machined MoO₃ Thin FilmPattern ResolutionTo demonstrate nanometer-scale machining and imaging capabilities. nih.govPatterned lines with ≤10-nanometer resolution. nih.gov

Theoretical and Computational Approaches to Iridium Oxide Ir₂o₃ Properties and Reactivity

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ir₂O₃, DFT calculations have been instrumental in predicting and understanding its electronic characteristics, which are foundational to its potential applications in electronics and catalysis.

The electronic band structure describes the ranges of energy that an electron within the solid may have (energy bands) and ranges of energy that it may not have (band gaps). The Fermi level is a hypothetical energy level of an electron, which at thermodynamic equilibrium, would have a 50% probability of being occupied. Its position relative to the valence and conduction bands determines the material's electrical conductivity.

Theoretical studies employing hybrid density functional theory have predicted the electronic band structure of the corundum-like polymorph of iridium oxide (α-Ir₂O₃). researchgate.netudel.eduaip.org These calculations indicate that α-Ir₂O₃ is a semiconductor. The calculated band structure reveals that the conduction band minimum (CBM) is located at the F point of the Brillouin zone, while the valence band maximum (VBM) occurs along the Γ–L direction. aip.org The Fermi level is typically set to zero in these calculations as a reference point within the band gap. researchgate.net

Table 1: Calculated Electronic Band Structure Parameters for α-Ir₂O₃

Parameter Value/Location
Conduction Band Minimum (CBM) F point
Valence Band Maximum (VBM) Along Γ–L direction

Understanding the atomic orbital contributions to the band edges is crucial for explaining the material's electronic and optical properties. For α-Ir₂O₃, DFT calculations reveal that the character of the valence and conduction bands is distinct from many other metal oxides.

The top of the valence band is primarily composed of Iridium 5d orbitals. researchgate.netudel.eduaip.org This is in contrast to many conventional oxides where the valence band maximum is dominated by Oxygen 2p orbitals. The lowest energy conduction bands in α-Ir₂O₃ are also primarily composed of Ir 5d states, exhibiting less dispersion than the conduction bands in comparable oxides like α-Ga₂O₃. aip.org The oxygen 2p orbitals in α-Ir₂O₃ are calculated to lie approximately 5 eV below the valence band maximum. aip.org

This strong contribution of Ir 5d orbitals to the valence band maximum suggests that holes (positive charge carriers) would be localized on the iridium atoms. The predominance of metal d-orbitals at the valence band edge is a key factor that could enable effective p-type doping, a characteristic that is challenging to achieve in many wide-band-gap oxides. researchgate.netudel.eduaip.org

Table 2: Orbital Contributions to the Band Edges of α-Ir₂O₃

Band Edge Primary Orbital Contribution
Valence Band Maximum (VBM) Iridium 5d

Band Alignment and Heterojunction Interface Modeling for Iridium Oxide Systems

A heterojunction is an interface between two different semiconductor materials. The alignment of their respective energy bands at the interface is critical for the functionality of electronic and optoelectronic devices. Theoretical modeling is essential for predicting this alignment and understanding the resulting electronic properties.

Computational studies have been performed to determine the band offset between α-Ir₂O₃ and the wide-band-gap semiconductor α-Ga₂O₃. researchgate.netaip.org These calculations, which are crucial for designing heterojunction devices, predict a type II, or staggered, band alignment. researchgate.net In this configuration, both the conduction band and valence band of one material are lower in energy than the corresponding bands of the other material.

Specifically, the valence band maximum of α-Ir₂O₃ is predicted to be significantly higher in energy than that of α-Ga₂O₃. researchgate.netudel.edu This large valence band offset is a direct consequence of the Ir 5d orbital character of the VBM in Ir₂O₃. researchgate.netudel.edu This predicted band alignment suggests that an α-Ir₂O₃/α-Ga₂O₃ p-n heterojunction would be a promising candidate for power electronic devices. researchgate.netaip.org The modeling of such interfaces is a critical step in the virtual design and screening of new semiconductor heterostructures.

Table 3: Calculated Band Alignment Parameters for the α-Ir₂O₃/α-Ga₂O₃ Heterojunction

Parameter Description
Band Alignment Type Type II (Staggered)

Simulation of Surface Processes and Reaction Mechanisms on Iridium Oxide Catalysts

Computational catalysis utilizes theoretical methods to model and simulate chemical reactions on the surfaces of catalysts. While much of the computational work on iridium oxide catalysis has focused on iridium dioxide (IrO₂) for the oxygen evolution reaction, studies involving Ir(III) species provide insights into potential reaction mechanisms on Ir₂O₃ surfaces.

DFT calculations have been used to investigate the mechanistic pathways of reactions catalyzed by Ir(III) complexes, which can serve as models for active sites on an Ir₂O₃ surface. For instance, in C-H activation reactions, a concerted metalation-deprotonation (CMD) pathway has been identified as a key step. nih.gov In the context of water oxidation, DFT studies on Ir(III)-based molecular catalysts predict a mechanism involving the formation of an iridium-oxo intermediate, O-O bond formation, and subsequent release of molecular oxygen. rsc.org

These theoretical investigations of reaction mechanisms at Ir(III) centers are fundamental to understanding the catalytic potential of Ir₂O₃. By identifying reaction intermediates, transition states, and activation barriers, computational simulations can guide the design of more efficient and selective heterogeneous catalysts.

Investigations of Defects and Doping Effects in Iridium Oxide

The electronic properties of a semiconductor can be intentionally modified by introducing dopant atoms (doping) or unintentionally altered by the presence of native point defects such as vacancies (missing atoms) or interstitials (extra atoms in the lattice). First-principles calculations are a powerful tool to predict the formation energies of these defects and their impact on the electronic structure.

Theoretical studies have explored the effects of iridium as a dopant in other oxide systems. For example, DFT calculations have shown that iridium doping can introduce impurity energy levels within the band gap of the host material, which can enhance its chemical reactivity. ub.edu

While specific computational studies on the formation energies of native point defects (e.g., iridium vacancies, oxygen vacancies) and the behavior of various dopants within the Ir₂O₃ lattice are not yet widely reported in the literature, the established computational methodologies are well-suited for such investigations. These calculations would involve creating supercell models of the Ir₂O₃ crystal structure, introducing a defect or dopant, and then calculating the formation energy and the resulting changes in the electronic density of states and band structure. Such studies would be crucial for understanding and controlling the conductivity and other electronic properties of Ir₂O₃ for device applications.

Electrocatalytic Applications and Fundamental Mechanisms of Iridium Oxide Ir₂o₃

Oxygen Evolution Reaction (OER) Electrocatalysis by Iridium Oxide

Iridium-based materials are benchmark catalysts for the oxygen evolution reaction (OER) in acidic media, a critical process for technologies like proton exchange membrane water electrolyzers (PEMWEs). rsc.org Their prominence is due to a unique combination of high catalytic activity and stability in the harsh, corrosive acidic environments where most other materials fail. nih.govnih.gov The sluggish kinetics of the OER is a major bottleneck in water splitting, and iridium oxide catalysts are essential for overcoming the large overpotentials required to drive the reaction efficiently. nih.govprinceton.edu

Enhancement Strategies for OER Activity and Stability of Iridium Oxide Catalysts

Significant research has focused on improving the activity and stability of iridium oxide catalysts to reduce the loading of the scarce and costly iridium metal. nih.govosti.gov Key strategies include doping, morphology engineering, crystal phase engineering, and the use of supports. rsc.org

Doping and Modification: Introducing other elements into the iridium oxide structure can modify its electronic properties and enhance performance. For instance, modifying iridium oxide with hafnium has been shown to increase OER activity fourfold in acidic conditions. princeton.edu Density Functional Theory (DFT) calculations suggest that hafnium sites lead to more negative charges on nearby oxygen atoms, shortening Ir-O bond lengths and lowering the free energies of OER intermediates. princeton.edu Similarly, using supports like cerium oxide can induce a lower valence state in iridium, boosting performance.

Support Engineering: Dispersing iridium oxide nanoparticles on a stable, conductive support is a primary strategy to maximize the utilization of the precious metal. nih.gov Not many materials can withstand the acidic and oxidative conditions of OER. nih.gov Titanium nitride (TiN) has been used as a support, which, under oxidative conditions, forms an oxygen-modified surface layer (oxi-TiN). This enables the formation of a highly oxidized Irδ+ (δ > 4) species, which is highly active for OER. nih.govresearchgate.net Antimony-doped tin oxide (ATO) is another support material that has been explored to improve catalyst dispersion and conductivity. nih.gov

Morphology and Crystal Phase Engineering: The structure of the catalyst plays a crucial role. Creating nanoarchitectures, such as self-supported metallic alloy nanoframes (e.g., Ni-Ir or Co-Ir), can increase the number of accessible active sites. researcher.life Furthermore, synthesizing novel crystal phases can unlock higher activity. For example, a metastable 1T-phase IrO₂ metallene oxide demonstrated a low OER overpotential of 197 mV at 10 mA cm⁻² in acidic electrolyte, significantly outperforming the standard rutile phase. nih.gov

Enhancement StrategyModifier/SupportKey Finding
Doping/Modification Hafnium (Hf)Increased OER activity 4x in acid; Hf modifies electronic structure and lowers intermediate free energies. princeton.edu
Support Engineering Titanium Nitride (TiN)Forms highly oxidized Irδ+ (δ > 4) species, leading to higher mass activity than commercial IrO₂. nih.govresearchgate.net
Support Engineering Antimony-doped Tin Oxide (ATO)Improves dispersion of IrO₂ nanoparticles and electrochemical surface area. nih.gov
Phase Engineering 1T-Phase IrO₂Achieved a low overpotential of 197 mV at 10 mA cm⁻² in acid, showing higher intrinsic activity than the rutile phase. nih.gov

Mechanistic Studies of Water Oxidation on Iridium Oxide Surfaces

Understanding the mechanism of water oxidation on iridium oxide is crucial for designing better catalysts. The process involves a series of proton- and electron-transfer steps. In-situ spectroscopic studies and theoretical calculations have provided significant insights.

During the OER, the iridium active sites cycle through different oxidation states. In-situ X-ray Absorption Spectroscopy has revealed the co-existence of Ir(III) and Ir(V) species at potentials where water oxidation occurs, suggesting a rapid turnover of the Ir(V)/Ir(III) couple facilitates the reaction. unimi.it The formation of a key surface intermediate, an electrophilic Ir=O (oxo) species, has been identified through in-situ Raman spectroscopy. rsc.orgresearchgate.net

Theoretical studies based on Density Functional Theory (DFT) have explored the reaction pathways. One proposed mechanism on the stable IrO₂(110) surface involves a novel closed redox cycle of fixed surface oxygen species acting as active centers. nih.gov This mechanism features an unusual Ir-OOOO-Ir transition state, departing from traditional models that assume a linear progression of oxidation steps. nih.gov This suggests that both the formation and cleavage of O-O bonds occur at the catalyst's surface oxygen atoms. nih.gov

Iridium Dissolution and Stability Challenges under OER Conditions

A major challenge for iridium oxide catalysts is their degradation and dissolution under the harsh anodic conditions of the OER. There is often a trade-off between activity and stability; highly active catalysts tend to be less stable. nih.gov

The dissolution of iridium is a complex process influenced by electrode potential and catalyst structure. nih.gov It can occur through electrochemical oxidation of iridium species into soluble ions or via mechanical detachment of nanoparticles, which can be worsened by oxygen bubble formation at high current densities. First-principles calculations suggest that iridium dissolution at the IrO₂(110)/water interface leads to the formation of surface-bound IrO₂OH species, which are thermodynamically stable over a range of potentials. nih.gov These high-valence intermediates may actually be more active for OER than the pristine surface, which helps explain the high activity of amorphous, hydrated iridium oxide layers. nih.gov

The formation of unstable Ir(III) intermediates during the OER cycle is believed to be a key pathway for dissolution. nih.gov Crystalline rutile IrO₂ is generally more stable but less active, while amorphous iridium oxides are more active but dissolve more readily. nih.gov The instability in amorphous structures is partly explained by the participation of activated lattice oxygen, which creates vacancies that promote dissolution.

Catalyst FormOER ActivityStabilityReason for Stability Difference
Crystalline (Rutile) IrO₂ LowerHigherResists the harsh OER conditions to a greater extent.
Amorphous IrOₓ HigherLowerFlexible structure, participation of lattice oxygen, and formation of unstable intermediates enhance dissolution. nih.gov

Role of Iridium Oxide Hydration and Amorphous Phases in OER Activity

Amorphous and hydrated iridium oxides (am-hydr-IrOx) consistently show higher OER activity compared to their crystalline, anhydrous counterparts. lightsources.orgnih.gov The disordered and flexible nature of amorphous materials provides several advantages.

Amorphous structures possess a high density of active sites, including dangling bonds and coordinatively unsaturated atoms. nih.govfrontiersin.org Advanced synchrotron techniques have shown that am-hydr-IrOx has a highly porous, disordered three-dimensional structure with numerous edge and bulk defects, which are believed to enhance OER activity. lightsources.org This structure also allows for the intercalation of water molecules. nih.gov

The presence of hydroxyl groups and a flexible structure with distorted Ir-O bonds in amorphous iridium oxide can favorably alter the oxidation state of iridium and reduce the energy barriers for OER intermediates. lightsources.orgnih.govresearchgate.net However, the same features that boost activity—such as structural flexibility and the creation of vacancies—also contribute to the catalyst's instability and higher dissolution rates. lightsources.org

Hydrogen Evolution Reaction (HER) Electrocatalysis utilizing Iridium Oxide

While iridium oxide is a benchmark catalyst for the OER, its activity for the hydrogen evolution reaction (HER) is generally low, especially when compared to platinum. rsc.orgbrandeis.edu However, research has shown that its HER performance can be significantly improved by creating composite materials.

A composite of IrO₂ and iron(III) oxide (Fe₂O₃) prepared by thermal decomposition has demonstrated higher HER activity in acidic solutions than pure IrO₂. rsc.orgbrandeis.edu Cyclic voltammetry studies revealed that hydrogen is more easily adsorbed on the surface of the IrO₂–Fe₂O₃ composite. This enhancement is attributed to a modification of the electronic structure of IrO₂ and a synergetic effect between iridium and iron. rsc.orgbrandeis.edu

The mechanism for the HER catalyzed by the IrO₂–Fe₂O₃ composite is suggested to be the Volmer-Heyrovsky mechanism, as indicated by a Tafel slope of 36.2 mV dec⁻¹. rsc.org Long-term stability tests have also shown the durability of this composite catalyst for the HER. researchgate.net

Iridium Oxide in Other Oxidation Electrocatalysis Reactions (e.g., Chlorine Evolution)

Besides the OER, iridium oxide is an active electrocatalyst for the chlorine evolution reaction (CER), which is a critical anodic process in the chlor-alkali industry. nih.govrsc.org However, a significant challenge is the competition between the CER and the OER, as the evolution of oxygen is an undesirable side reaction that reduces the efficiency of chlorine production. rsc.org

Research has focused on designing iridium-based catalysts with high selectivity for the CER. One successful approach involves creating atomically dispersed dinuclear iridium active sites bridged by oxygen and supported on nitrogen-doped carbon (Ir₂-ONC). nih.govrsc.org This unique configuration was found to favor the adsorption and coordination of chloride ions (Cl⁻), thereby lowering the energy barrier for chlorine evolution. nih.gov

The Ir₂-ONC catalyst exhibited a low CER onset potential and a high mass activity of 14,321.6 A gIr⁻¹ at 1.50 V vs. NHE, outperforming single-atom iridium catalysts and traditional dimensionally stable anodes (DSA). nih.gov Studies have also shown that the CER current density on iridium oxide-based catalysts becomes saturated at higher chloride concentrations, which is explained by the limited number of active sites available for chlorine evolution on the catalyst surface. researchgate.net In seawater splitting, where chloride ions are abundant, iridium-based catalysts on titanium supports have shown promise in selectively catalyzing the OER while suppressing the CER. mdpi.com

Supported Iridium Oxide Catalysts for Electrocatalytic Enhancement

The efficiency and cost-effectiveness of iridium oxide electrocatalysts can be significantly improved by dispersing them on high-surface-area support materials. This approach not only maximizes the utilization of the precious iridium metal but also enhances the catalyst's activity and stability through catalyst-support interactions. nih.gov The choice of support material is critical, as it must withstand the harsh acidic and oxidative conditions typical of electrocatalytic processes like the oxygen evolution reaction (OER). researchgate.net

Effect of Support Materials (e.g., ZrO₂, TiO₂, SnO₂) on Iridium Oxide Performance

The interaction between iridium oxide and the support material can modify the electronic structure, morphology, and stability of the catalyst, leading to enhanced performance. Key support materials include zirconium dioxide (ZrO₂), titanium dioxide (TiO₂), and tin dioxide (SnO₂).

Zirconium Dioxide (ZrO₂) Support:

Zirconium dioxide has been investigated as a robust support for iridium catalysts. Researchers have constructed a low-iridium loaded anode electrocatalyst supported on porous tetragonal zirconium oxide (IrOₓ/t-ZrO₂). rsc.org This catalyst demonstrated a high mass activity and exceptional stability, operating for over 1000 hours at a current density of 10 mA cm⁻² in an acidic electrolyte without degradation. rsc.org Structural and theoretical analyses revealed that the t-ZrO₂ substrate stabilizes the active lattice oxygen in the IrOₓ nanoclusters through an oxygen spillover mechanism, which boosts OER kinetics and prevents the collapse of the iridium oxide structure. rsc.org In a proton exchange membrane (PEM) electrolyzer, this catalyst achieved a current density of 3.10 A cm⁻² at 1.9 V with a very low iridium loading of 0.1 mgIr cm⁻², and showed minimal activity decay over a 1600-hour test. rsc.org Other studies have also noted strong metal-support interactions between iridium and ZrO₂, leading to the formation of IrₓZr₁₋ₓO₂ alloys, which can contribute to increased resistance against iridium dissolution. dtu.dk

Titanium Dioxide (TiO₂) Support:

Titanium dioxide is a widely studied support material due to its stability in acidic environments. unimi.it A synthetic approach using an Adams fusion method produced high-surface-area iridium oxide nanoparticles dispersed in a titania matrix (IrO₂-TiO₂). This material, with a surface area of 245 m² g⁻¹, consists of 1–2 nm IrO₂ particles and shows improved OER activity and stability compared to commercial benchmarks. acs.org The structural compatibility between rutile IrO₂ and rutile TiO₂ allows for the formation of a continuous, thin IrO₂ shell over the TiO₂ core. This core-shell architecture enhances the utilization of iridium and shows superior mass activity compared to decorated structures on anatase TiO₂. unimi.it Furthermore, Magneli phase titanium oxides (e.g., Ti₄O₇), which possess high electrical conductivity and corrosion resistance, have been used as supports. An Ir/Ti₄O₇ catalyst showed a mass activity approximately three times higher than a commercial IrOₓ catalyst. researchgate.net

Tin Dioxide (SnO₂) Support:

Tin dioxide is a common candidate for OER supports due to its stability in acidic conditions. nih.gov However, its low intrinsic conductivity often necessitates doping with elements like antimony (ATO) or indium (ITO) to improve performance. nih.gove3s-conferences.org Studies have shown that supporting iridium oxide on doped tin oxides can significantly enhance mass activity and stability. For instance, an IrOₓ catalyst supported on ITO (IrOₓ/ITO) achieved a mass activity of 176 A/gᵢᵣ at 1.51 V vs. RHE, which is dramatically higher than the 15.5 A/gᵢᵣ for a commercial reference catalyst. e3s-conferences.org The improved performance is attributed to the higher surface area of the supported nanoparticles and favorable interactions between the catalyst and the conductive support. nih.gov However, some research raises questions about the necessity and long-term stability of these dopants. It has been observed that the electrochemical activity of supported iridium catalysts is often similar, regardless of the presence of dopants in the SnO₂. researchgate.netd-nb.info Furthermore, dopants like antimony and indium can be unstable and leach out, leading to increased dissolution of the tin support and destabilization of the iridium oxide catalyst. researchgate.netd-nb.info

CatalystSupport MaterialKey Performance MetricSource
IrOₓTetragonal ZrO₂Mass activity: 1464.6 A gᵢᵣ⁻¹ at 1.6 V; Stability: >1000 h at 10 mA cm⁻² rsc.org
IrO₂-TiO₂TiO₂High surface area: 245 m² g⁻¹; Improved activity and stability acs.org
IrO₂@TiO₂-RRutile TiO₂Superior mass activity and pseudo-capacitance (core-shell structure) unimi.it
Ir/Ti₄O₇Magneli Phase Ti₄O₇Mass activity ~3 times higher than commercial IrOₓ researchgate.net
IrOₓ/ITOIndium Tin Oxide (ITO)Mass activity: 176 A/gᵢᵣ @ 1.51 V vs. RHE e3s-conferences.org
Ir/SnO₂:Sb-mod-VVanadium-modified ATOMass activity: 121.5 A/gᵢᵣ @ 1.51 V vs. RHE; Stability: >15 h at 1 mA/cm² nih.gov

Design and Performance of Bimetallic and Composite Iridium Oxide Electrocatalysts

Bimetallic Iridium Oxide Catalysts:

The addition of transition metals such as nickel (Ni), cobalt (Co), or chromium (Cr) can synergistically boost the performance of iridium-based catalysts.

Iridium-Nickel (Ir-Ni): Bimetallic Ir-Ni oxide catalysts have demonstrated higher intrinsic activity than pure iridium oxide. researchgate.net Oxide-supported IrNiOₓ core-shell particles have been developed as efficient and stable catalysts for water splitting. dtu.dk

Iridium-Cobalt (Ir-Co): Hydrous cobalt-iridium oxide two-dimensional nanoframes have shown exceptional performance. These porous, carbon-free nanostructures consist of interconnected Co-Ir alloy domains. nih.gov After electrochemical conditioning, they exhibit 17 times higher mass activity and 18 times higher specific activity for the OER compared to commercial IrO₂. This significant enhancement is attributed to the presence of highly active surface iridium hydroxide (B78521) groups. nih.gov

Iridium-Chromium (Ir-Cr): A systematic investigation of bimetallic thin films identified Ir-Cr as a particularly promising system. The electrocatalytic activity for OER was found to increase in the order of IrTi < IrSn₂ < Ir ≈ IrNi < IrCr. dtu.dkacs.org The Ir-Cr catalyst demonstrated twice the catalytic activity of pure iridium at 1.65 V vs. RHE. Theoretical calculations suggest this is due to Cr active sites having more favorable oxygen binding energetics compared to pure iridium oxide. dtu.dkacs.org

Composite Iridium Oxide Catalysts:

Composite catalysts involve dispersing iridium oxide nanoparticles on a conductive, often carbon-based, support that may be doped with other elements to enhance catalyst-support interactions. For example, iridium nanoparticles supported on boron-doped reduced graphene oxide (IrO₂-B-rGO) showed an 8-times higher current density at 1.65 V RHE compared to a catalyst on an undoped support. nih.gov This enhancement is attributed to a synergy between the IrO₂ nanoparticles and the doped support, which improves activity and prevents the loss of the precious metal surface area during operation. nih.gov Similarly, nitrogen-doped graphene supports have also been shown to improve the performance of iridium nanoparticle catalysts for the OER. nih.gov

Catalyst SystemCompositionPerformance HighlightSource
Hydrous Co-Ir OxideBimetallic Co-Ir Nanoframes17x higher mass activity and 18x higher specific activity than commercial IrO₂ nih.gov
Ir-Cr Thin FilmBimetallic Ir-Cr2x the catalytic activity of pure Ir at 1.65 V vs. RHE dtu.dkacs.org
Ir-Ni Composite OxideBimetallic Ir₁₋ₓNiₓO₂₋ᵧIntrinsic activity 1.4 times higher than Ni-free Ir oxide researchgate.net
IrO₂-B-rGOComposite (Boron-doped graphene support)8x higher current density at 1.65 V vs. RHE compared to undoped support nih.gov

Iridium Oxide Ir₂o₃ in Advanced Sensing Technologies

Potentiometric pH Sensing Mechanisms of Iridium Oxide Films

Iridium oxide films are extensively utilized as highly effective potentiometric pH sensors, offering a robust and miniaturizable alternative to traditional glass electrodes. The sensing mechanism is predicated on the reversible redox reactions that occur at the interface between the iridium oxide film and the electrolyte solution. These reactions involve the exchange of protons and electrons, leading to a change in the electrode potential that is proportional to the pH of the solution.

The electrochemical behavior of iridium oxide in aqueous solutions is characterized by the equilibrium between its different oxidation states, primarily Ir(III) and Ir(IV). The specific reaction mechanism can vary depending on the nature of the iridium oxide film, particularly whether it is anhydrous (dry) or hydrous (wet).

For anhydrous iridium oxide films, typically formed by methods such as sputtering or thermal oxidation, the generally accepted reaction is:

Ir₂O₃ + H₂O ⇌ 2IrO₂ + 2H⁺ + 2e⁻

In this reaction, the iridium oxide (Ir₂O₃) reacts with water to form a higher oxidation state oxide (IrO₂) and releases protons and electrons. The potential of the electrode is governed by the Nernst equation for this equilibrium, which predicts a theoretical sensitivity of -59.16 mV/pH at 25°C. This is known as the Nernstian response.

For hydrous iridium oxide films, often prepared by electrochemical methods like anodic electrodeposition (AEIROFs) or sol-gel techniques, the mechanism is more complex due to the incorporation of water molecules into the oxide structure. A commonly proposed reaction for hydrous iridium oxide is:

Ir₂O₃·nH₂O + 3H⁺ + 2e⁻ ⇌ 2Ir(OH)₃·(n-3/2)H₂O

This reaction involves a greater number of protons per electron, which can lead to a "super-Nernstian" response, with sensitivities often exceeding the theoretical -59.16 mV/pH, sometimes reaching as high as -75 mV/pH or more. nih.govmdpi.com The porous and hydrated nature of these films provides a larger surface area and facilitates ion exchange, contributing to their enhanced sensitivity. The oxidation state of the iridium oxide also plays a crucial role, with a higher oxidation state generally leading to a higher pH sensitivity. mdpi.com

The response time of iridium oxide pH sensors is another critical performance metric. It is largely influenced by the thickness and porosity of the oxide film. Thinner, more porous films generally exhibit faster response times, often on the order of seconds or even milliseconds. mdpi.com

Table 1: Performance Characteristics of Iridium Oxide-Based pH Sensors

Fabrication MethodTypical Sensitivity (mV/pH)Response TimeKey Characteristics
Sputter Deposition-55 to -60 bohrium.comComparable to glass electrode bohrium.comNear-Nernstian response, good stability.
Thermal Oxidation~ -59.7 nih.govFastProduces anhydrous, stable films.
Anodic Electrodeposition-60 to -80 mdpi.com40 ms (B15284909) to 0.35 s mdpi.comHydrous films, often exhibit super-Nernstian response.
Electrodeposition of Nanoparticles~ -73.7 nih.govFastHigh surface area, super-Nernstian behavior.

Iridium Oxide in Biosensor Development and Transduction Principles

The excellent biocompatibility, electrochemical activity, and stability of iridium oxide make it a highly suitable material for the development of biosensors. These devices combine a biological recognition element, such as an enzyme or antibody, with a transducer to convert the biological response into a measurable signal. Iridium oxide can function as the transducer, a support for the biological element, or both.

The transduction principles in iridium oxide-based biosensors are primarily electrochemical, relying on either potentiometric or amperometric measurements.

Enzymatic Biosensors:

In enzymatic biosensors, an enzyme is immobilized on the surface of the iridium oxide electrode. The enzyme catalyzes a specific biochemical reaction with the target analyte. The role of the iridium oxide is often to facilitate the electron transfer between the enzyme's active site and the electrode surface.

A prominent example is the glucose biosensor, which typically utilizes the enzyme glucose oxidase (GOx). The reactions involved are:

**Glucose + GOx(FAD) → Gluconolactone + GOx(FADH₂) **

GOx(FADH₂) + O₂ → GOx(FAD) + H₂O₂

H₂O₂ → O₂ + 2H⁺ + 2e⁻ (at the iridium oxide electrode)

In this scheme, the iridium oxide electrode detects the hydrogen peroxide (H₂O₂) produced by the enzymatic reaction. The oxidation of H₂O₂ at the electrode surface generates a current that is proportional to the glucose concentration. Iridium oxide is an efficient catalyst for H₂O₂ oxidation, allowing for sensitive and selective glucose detection. In some configurations, iridium oxide nanoparticles can directly facilitate the regeneration of the enzyme's active site, enabling oxygen-independent glucose sensing. nih.gov

Non-Enzymatic Biosensors:

Iridium oxide can also be employed in non-enzymatic biosensors, where it directly catalyzes the electrochemical oxidation or reduction of the target analyte. This approach eliminates the need for enzymes, which can be prone to denaturation and instability.

For instance, non-enzymatic glucose sensors based on iridium oxide have been developed. In these sensors, the iridium oxide surface possesses electrocatalytic activity towards the direct oxidation of glucose. nih.gov This direct electron transfer from glucose to the electrode surface generates a measurable current. These sensors offer the advantages of simplicity, stability, and lower cost compared to their enzymatic counterparts.

Iridium oxide has also been integrated into biosensors for other important biomolecules, such as glutamate (B1630785). In these sensors, the enzyme glutamate oxidase is typically used, and the iridium oxide electrode detects the H₂O₂ produced from the enzymatic reaction, similar to the glucose sensor. nih.govucla.edu Furthermore, iridium oxide films can serve as stable and biocompatible reference electrodes in miniaturized, implantable biosensor arrays. nih.govucla.edu

Table 2: Examples of Iridium Oxide-Based Biosensors

AnalyteBiosensor TypeTransduction PrincipleKey Performance Metrics
GlucoseEnzymatic (Glucose Oxidase)Amperometric (H₂O₂ detection)High sensitivity, O₂-dependent or independent operation. nih.gov
GlucoseNon-EnzymaticAmperometric (direct glucose oxidation)Sensitivity of 638 μA μM⁻¹cm⁻², good stability in human serum. nih.gov
GlutamateEnzymatic (Glutamate Oxidase)Amperometric (H₂O₂ detection)Detection of physiologically relevant concentrations, rejection of interferents. nih.govucla.edu

Development of Iridium Oxide-Based Chemical Sensors

Beyond pH and biosensing, iridium oxide has been explored for the development of a variety of other chemical sensors. Its versatile electrochemical properties allow for the detection of a range of chemical species through different sensing mechanisms.

Hydrogen Peroxide Sensors:

As discussed in the context of biosensors, iridium oxide exhibits excellent electrocatalytic activity towards the oxidation and reduction of hydrogen peroxide (H₂O₂). This property has been harnessed to develop dedicated H₂O₂ sensors. These sensors are crucial in various fields, including industrial process control, environmental monitoring, and clinical diagnostics. The detection is typically amperometric, where the current generated from the electrochemical reaction of H₂O₂ at the iridium oxide electrode is measured.

Dissolved Gas Sensors:

The principles of iridium oxide-based sensing can be extended to the detection of dissolved gases. For example, by immobilizing an appropriate enzyme, sensors for dissolved carbon dioxide (CO₂) can be fabricated. In such a sensor, the enzymatic reaction of CO₂ would lead to a local pH change, which is then detected by the potentiometric response of the iridium oxide film.

Ion-Selective Electrodes:

While iridium oxide is primarily known for its response to protons (H⁺), modifications to the iridium oxide surface can impart selectivity towards other ions. By incorporating ionophores or other selective materials into the iridium oxide matrix, it is possible to develop ion-selective electrodes (ISEs) for the detection of specific cations or anions.

Gas Sensors for Air Quality Monitoring:

In the realm of gas sensing for air quality, iridium oxide has shown promise as a sensitive material for the detection of various gases, including nitrogen dioxide (NO₂). The sensing mechanism in these solid-state gas sensors typically involves the change in the electrical resistance of the iridium oxide film upon exposure to the target gas. The adsorption of gas molecules on the oxide surface alters its charge carrier concentration, leading to a measurable change in conductivity.

Table 3: Applications of Iridium Oxide in Chemical Sensing

AnalyteSensing PrincipleTypical Application
Hydrogen Peroxide (H₂O₂)AmperometricIndustrial processes, environmental monitoring, clinical diagnostics.
Dissolved Carbon Dioxide (CO₂)Potentiometric (indirect)Environmental water quality, biomedical applications.
Various IonsPotentiometric (modified ISEs)Water quality monitoring, industrial process control.
Nitrogen Dioxide (NO₂)ChemiresistiveAir quality monitoring.

Emerging Material Science Applications of Iridium Oxide Ir₂o₃

Electrochromic Devices utilizing Iridium Oxide Films

Electrochromic devices (ECDs) are capable of reversibly changing their optical properties, such as transmittance and absorption, when subjected to an electrical voltage. rsc.org This technology is central to applications like smart windows, anti-glare mirrors, and information displays. rsc.org Iridium oxide is recognized as an anodic electrochromic material, meaning it colors under electrochemical oxidation. mdpi.comresearchgate.net The transition between a transparent reduced state (Ir(III)) and a colored, blue-black oxidized state (Ir(IV)) forms the basis of its electrochromic function. mdpi.com

Hydrated, amorphous iridium oxide films are particularly suitable for ECDs, demonstrating significant variations in transmittance. mdpi.com These films can be prepared using techniques like reactive sputtering. rsc.orgresearchgate.net Research has shown a direct trade-off between the thickness of the iridium oxide film and its response speed; thicker films can achieve a greater change in transmittance but exhibit slower coloring and bleaching times. researchgate.net For instance, a 400 nm-thick hydrated amorphous iridium oxide film achieved a maximum transmittance change of 81%. researchgate.net

In complementary electrochromic devices, iridium oxide films have been investigated as a more durable alternative to commonly used materials like nickel oxide (NiO). nih.govtudelft.nlfigshare.com When used as a counter electrode with tungsten oxide (WO₃), an iridium oxide-based ECD demonstrated superior performance and longevity. nih.govtudelft.nlfigshare.com The porous, filamentary-like structure of iridium oxide films facilitates the rapid transfer of ions, leading to faster switching times. rsc.orgnih.govfigshare.com

Performance Comparison of Electrochromic Devices (ECDs)

Device ConfigurationTransmittance Modulation (at 633 nm)Coloring TimeBleaching TimeCycling DurabilityReference
IrO₂-based ECD (glass/ITO/WO₃/electrolyte/IrO₂/ITO/glass)50% (from 75% to 25%)4.8 s1.5 sMaintained 50% modulation after 1000 cycles nih.govfigshare.com
NiO-based ECD (ITO/NiO/electrolyte/WO₃/ITO)32%Not specifiedNot specifiedSusceptible to degradation upon prolonged cycling nih.govfigshare.com

Iridium Oxide in Supercapacitor Architectures

Supercapacitors, also known as electrochemical capacitors, are energy storage devices that bridge the gap between conventional capacitors and batteries, offering high power density and long cycle life. sapub.orgrsc.org Iridium oxide is a promising material for supercapacitors due to its excellent pseudocapacitive behavior, which arises from fast and reversible faradaic redox reactions at the electrode surface. agsdevices.com The redox transition between different oxidation states, such as Ir(III) and Ir(IV), allows for a much higher charge storage capacity than that of electric double-layer capacitors. agsdevices.com

The electrochemical performance of iridium oxide in supercapacitors is highly dependent on its structure. Hydrous and amorphous forms of iridium oxide provide a porous network that allows for a large electrode-electrolyte interface, making a significant fraction of the iridium ions accessible for redox reactions. agsdevices.com This high accessibility leads to an exceptionally large pseudocapacity. agsdevices.com Researchers have synthesized iridium oxide nanofibers using techniques like electrospinning, which, after annealing, exhibit a hollow, nanofibrous morphology. sapub.org These nanostructures have demonstrated high specific capacitance. For example, iridium oxide nanofibers annealed at 400 °C achieved a specific capacitance of 705 F/g. sapub.org Furthermore, a symmetric supercapacitor built with these IrO₂ electrodes operated with a high potential window of 2.0 V in an aqueous sodium sulfate (B86663) electrolyte, showcasing its potential for high energy and power density devices. sapub.org

Electrochemical Performance of Iridium Oxide-Based Supercapacitors

Electrode MaterialElectrolyteOperating VoltageSpecific CapacitanceEnergy DensityPower DensityReference
IrO₂ Nanofibers1 M Sodium sulphate (Na₂SO₄)2.0 V (Symmetric device)705 F/g (at 1 mA/cm²)59 Wh/kg714 W/kg sapub.org
Hydrous IrO₂Not specifiedNot specified~550 F/gNot specifiedNot specified agsdevices.com

Iridium Oxide (Ir₂O₃) for p-n Heterojunction Device Engineering

A p-n heterojunction is formed at the interface between two dissimilar semiconductor materials, one p-type (with an excess of holes) and one n-type (with an excess of electrons). rsc.orgresearchgate.net This structure is a fundamental building block for a wide range of electronic and optoelectronic devices. The formation of a p-n heterojunction between two different metal oxides can significantly enhance device performance compared to single-component materials. researchgate.netnih.gov When a p-type and an n-type metal oxide are brought into contact, charge carriers diffuse across the junction, creating a depletion region and a built-in electric field. mdpi.com This internal field is highly effective at separating photogenerated electron-hole pairs, which is a key mechanism for improving the efficiency of photocatalysts and photodetectors. mdpi.com

The engineering of metal oxide heterojunctions has been a successful strategy for advancing gas sensor technology. The junction can improve sensor response, selectivity, and response/recovery times by modulating the potential barrier at the interface, which in turn amplifies changes in electrical conductivity upon exposure to a target gas. researchgate.netnih.gov While this approach has been widely explored for various p-type oxides (e.g., NiO, CuO) and n-type oxides (e.g., SnO₂, ZnO, TiO₂, WO₃), the specific application of iridium oxide in such p-n heterojunction device architectures is an emerging area of research. mdpi.comnih.gov The intrinsic properties of iridium oxide suggest its potential as a component in heterojunctions, but detailed reports on the fabrication and performance of Ir₂O₃-based p-n heterojunction devices are not yet widely available in the literature, indicating a promising direction for future investigation.

Photocatalytic Roles of Iridium Oxide Nanostructures

Photocatalysis utilizes semiconductor materials to drive chemical reactions using light energy, offering a promising approach for applications such as water splitting, CO₂ reduction, and the degradation of organic pollutants. nih.govrsc.orgresearchgate.net Iridium oxide nanostructures have emerged as highly effective electrocatalysts, particularly for the oxygen evolution reaction (OER), which is a critical half-reaction in water splitting. wevolver.com The efficiency of iridium oxide as a photocatalyst is strongly linked to its nanostructure, which can enhance performance by increasing the active surface area. wevolver.com

Research has focused on synthesizing various iridium oxide nanostructures, including nanoparticles and composites, to optimize their catalytic activity. researchgate.netscispace.com Hydrous iridium oxide nanoparticles with average diameters as small as 1.7 nm have been prepared via photochemical methods. researchgate.netiosrjournals.org These nanoparticles can be used to form Ir/IrOₓ nanocomposites that exhibit significantly enhanced catalytic activity. researchgate.netscispace.com For example, an Ir/IrOₓ nanocomposite showed a 15-fold increase in catalytic activity for the reduction of 4-nitrophenol (B140041) compared to a pure iridium catalyst, an effect attributed to the presence of the Ir/IrOₓ interfaces. researchgate.netscispace.com

In the context of OER, the size and morphology of the iridium oxide nanoparticles play a crucial role. Nanosized iridium oxide has been shown to exhibit a lower overpotential and higher stability compared to commercial bulk IrO₂. wevolver.com Specifically, iridium oxide nanoparticles with a diameter of 1.7 nm demonstrated a high OER activity, which is strongly associated with the presence of iridium hydroxo (Ir-OH) species on the surface. acs.org

Photocatalytic Performance of Iridium Oxide Nanostructures

Catalyst SystemApplication/ReactionKey Performance MetricReference
Ir/IrOₓ NanocompositeReduction of 4-nitrophenol15-fold increase in catalytic activity per unit surface area compared to pure Ir catalyst researchgate.netscispace.com
IrO₂ Nanoparticles (1.7 ± 0.4 nm)Oxygen Evolution Reaction (OER)Overpotential of 291.3 ± 6 mV to reach 10 mA/cm² current density wevolver.com
Commercial IrO₂Oxygen Evolution Reaction (OER)Higher overpotential and lower stability compared to nanostructured IrO₂ wevolver.com

Future Research Directions and Challenges in Iridium Oxide Ir₂o₃ Science

Rational Design and Synthesis of Novel Iridium Oxide Nanomaterials

The rational design and synthesis of iridium oxide nanomaterials are pivotal for enhancing their catalytic efficiency and minimizing the reliance on the scarce noble metal. researchgate.net The core principle lies in precisely controlling the material's properties at the nanoscale to maximize the number of active sites and improve intrinsic activity.

A key challenge in the synthesis of iridium nanomaterials is the spontaneous formation of various oxides, such as IrO₂, which can affect the material's intended properties. chemicalbook.com Therefore, developing synthesis methods that allow for precise control over the oxidation state is crucial. Research has demonstrated that the catalytic properties of iridium oxide are highly dependent on its composition, size, and shape. rsc.org By strategically tuning these parameters, the utilization efficiency and catalytic performance can be significantly improved. rsc.org

Recent advancements have focused on creating shape-tunable nanostructures. For instance, molten salt synthesis has been employed to induce a transition from nanocubes to nanorods by adjusting the salt-to-precursor ratio. rsc.org These nanorods exhibit superior electrocatalytic activity for the oxygen evolution reaction (OER) due to their higher electrochemically active surface area and lower charge transfer resistance compared to commercial IrO₂ nanoparticles. rsc.org Another promising approach involves microwave-assisted synthesis, which offers an energy-saving and sustainable route to produce well-distributed iridium oxide nanoparticles on various supports. frontiersin.org

Future research will likely concentrate on more complex architectures, such as core-shell nanoparticles and hierarchical structures, to further enhance activity and stability. researchgate.net The goal is to create materials with a high density of accessible and stable active sites, thereby maximizing the catalytic output per gram of iridium.

Synthesis MethodNanomaterial MorphologyKey Advantage
Molten Salt SynthesisNanocubes, NanorodsShape-tunability, enhanced electrocatalytic activity. rsc.org
Microwave-Assisted Thermal DecompositionSupported Nanoparticles (2-13 nm)Energy-efficient, sustainable, well-distributed nanoparticles. frontiersin.org
Sol-gel followed by Hydrogen ReductionCore-shell (Tungsten-rich core, Iridium-rich surface)Reduced iridium content with high activity and stability. acs.org
Microwave-Assisted Polyol MethodHomogeneously Alloyed NanoparticlesTunable composition, rapid synthesis. acs.org

Advanced Operando Characterization for Deeper Mechanistic Understanding

A fundamental challenge in iridium oxide catalysis is the limited understanding of the reaction mechanisms at the atomic level under operational conditions. Advanced operando characterization techniques, which allow for real-time observation of the catalyst in a working environment, are essential for bridging this knowledge gap. rsc.orgrsc.org

Techniques such as operando X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy are being increasingly utilized to probe the electronic and structural dynamics of iridium oxide catalysts during reactions like the OER. rsc.orgresearchgate.net These methods can provide invaluable insights into the oxidation states of iridium, the nature of active sites, and the binding of reaction intermediates. conicet.gov.ar

For example, in situ and operando Ir L₃-edge XAS has been used to investigate the electronic and structural transformations of hydrous iridium oxide thin films during the OER. conicet.gov.ar These studies have revealed that iridium dissolution can be a spontaneous, thermodynamically driven process that occurs at potentials even lower than those required for OER activation. conicet.gov.ar This highlights the complexity of the catalyst's stability and the need for techniques that can simultaneously monitor both activity and degradation pathways.

Future directions will involve the development and application of multimodal operando approaches, combining several characterization techniques to obtain a more complete picture of the catalytic process. researchgate.net The insights gained from these studies are critical for understanding structure-activity relationships and for the rational design of more stable and active catalysts.

Operando TechniqueInformation GainedSignificance for Ir₂O₃ Research
X-ray Absorption Spectroscopy (XAS)Oxidation state, coordination environment, electronic structure. chemicalbook.comrsc.orgElucidating changes in iridium's electronic properties during catalysis. conicet.gov.ar
X-ray Photoelectron Spectroscopy (XPS)Surface composition, oxidation states. chemicalbook.comIdentifying surface species and active sites under reaction conditions.
Raman SpectroscopyVibrational modes, phase identification.Tracking structural changes and the formation of intermediate species. rsc.org
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance, reaction kinetics. rsc.orgQuantifying the efficiency of catalytic processes at the electrode-electrolyte interface.

Strategies for Sustainable Iridium Utilization in Catalysis

The scarcity and high cost of iridium are significant barriers to its large-scale application in technologies like water electrolyzers. researchgate.net Consequently, a major focus of current research is on developing strategies to maximize the efficiency of iridium utilization, a concept often referred to as high atomic utilization. researchgate.net

One effective strategy is the development of core-shell nanostructures, where a thin layer of iridium oxide is deposited onto a core of a less expensive material. researchgate.net This approach significantly reduces the total amount of iridium required while maintaining high catalytic activity, as only the surface atoms participate in the reaction. For example, iridium-tungsten composites with a tungsten-rich core and an iridium-rich surface have demonstrated high activity and stability for water oxidation while containing significantly less iridium than pure iridium oxide catalysts. acs.org

Alloying iridium with other metals is another promising avenue. By creating alloys, it is possible to modify the electronic structure of the iridium active sites, leading to enhanced catalytic performance. researchgate.net For instance, rhodium-iridium alloy nanoparticles have shown a threefold enhancement in mass activity for the OER in acidic media compared to pure iridium nanoparticles. acs.org

Furthermore, supporting iridium oxide nanoparticles on high-surface-area materials can lead to better dispersion and higher catalyst utilization. researchgate.net The interaction between the support and the nanoparticles can also play a crucial role in enhancing both activity and stability. The ultimate goal is to design catalysts where every iridium atom is an active participant in the catalytic cycle, thereby minimizing waste and cost.

Integration of Theoretical and Experimental Methodologies for Iridium Oxide Development

The synergy between theoretical calculations and experimental studies is becoming increasingly crucial for accelerating the development of advanced iridium oxide catalysts. bohrium.com Computational methods, particularly Density Functional Theory (DFT), provide powerful tools for understanding reaction mechanisms, identifying active sites, and predicting the properties of new materials. researchgate.net

Theoretical calculations can, for instance, reveal how alloying iridium with other metals can stabilize the active iridium oxide species during the OER and lower the binding energy of reaction intermediates, thus improving both stability and reaction kinetics. researchgate.net These computational insights can guide experimentalists in synthesizing catalysts with optimized compositions and structures.

Conversely, experimental data from advanced characterization techniques are essential for validating and refining theoretical models. conicet.gov.ar For example, while DFT calculations have been widely used to study the OER mechanism on crystalline iridium oxide, recent operando studies on amorphous, hydrous iridium oxides have shown that these crystalline models may not fully capture the complexity of the real system. conicet.gov.ar This has led to the development of new theoretical models, such as surface H-terminated nanosheets, that better represent the structure of amorphous materials. conicet.gov.ar

This iterative loop of theoretical prediction and experimental verification is a powerful paradigm for catalyst discovery. By combining computational screening of potential materials with targeted synthesis and characterization, researchers can more efficiently navigate the vast parameter space of possible catalyst designs.

Exploration of New Application Frontiers for Iridium Oxide (Ir₂O₃)

While iridium oxide is most renowned for its application in electrocatalytic water splitting, its unique properties make it a candidate for a range of other emerging applications. chemicalbook.comacs.org The exploration of these new frontiers represents a significant area for future research.

The development of novel phases of iridium oxide could unlock extraordinary catalytic activities. For example, a recently synthesized 3R phase of IrO₂ demonstrated an ultralow overpotential for the OER, highlighting the potential of discovering new metastable materials with superior performance. researchgate.net Such materials could be transformative not only for water electrolysis but also for other challenging oxidation reactions.

Beyond electrocatalysis, iridium complexes, which are molecular precursors to oxides, have shown significant promise in photoredox catalysis. acs.org These complexes can absorb visible light to drive a variety of chemical transformations, including transfer hydrogenation reactions and the reduction of carbon-halogen bonds. acs.orgrsc.org The development of iridium oxide-based materials that can harness light energy for chemical synthesis is a compelling research direction.

Furthermore, the unique electronic properties of iridium oxides could be exploited in sensing, electrochromic devices, and as catalysts for a wider range of organic transformations. mdpi.com As our ability to precisely synthesize and characterize iridium oxide nanomaterials improves, so too will our capacity to uncover and optimize their performance in these new and exciting application areas.

Q & A

Q. How does the crystallinity of iridium oxide influence its catalytic activity for the oxygen evolution reaction (OER)?

Amorphous iridium oxide (IrOₓ) exhibits higher OER activity compared to crystalline IrO₂ due to its disordered structure, which provides more active sites and facilitates proton-coupled electron transfer. Methodologically, activity comparisons are often made using cyclic voltammetry (CV) and Tafel slope analysis in acidic/alkaline electrolytes. Structural characterization via X-ray diffraction (XRD) and Raman spectroscopy confirms crystallinity, while in situ X-ray absorption spectroscopy (XAS) tracks dynamic surface changes during OER .

Q. What synthesis methods are effective for producing phase-pure Ir₂O₃ nanoparticles?

Ir₂O₃ nanoparticles are synthesized via solvothermal methods under controlled temperature and pressure, often using iridium precursors (e.g., IrCl₃) and reducing agents. Phase purity is verified through Rietveld refinement of XRD patterns, matching reference data (e.g., JCPDS 00-043-1019 for IrO₂ and corundum-like Ir₂O₃). Post-synthesis, CO chemisorption determines crystallite size, while transmission electron microscopy (TEM) validates nanoparticle morphology .

Q. How do researchers characterize the electronic structure of iridium oxide surfaces?

X-ray photoelectron spectroscopy (XPS) is critical for probing oxidation states (e.g., Ir⁴⁺ in IrO₂ vs. Ir³⁺ in Ir₂O₃) and surface composition. For example, Ir 4f spectra at binding energies ~60-65 eV distinguish metallic Ir, IrO₂, and native oxides. Complementary techniques like XAS (e.g., Ir-LIII edge) provide insights into coordination geometry and oxidation state changes under operando conditions .

Q. What methodologies assess iridium oxide stability in extreme environments?

Stability under high-temperature (200–250°C) and corrosive conditions (e.g., acidic/alkaline solutions) is tested using accelerated degradation protocols. Electrochemical impedance spectroscopy (EIS) monitors film integrity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies Ir dissolution. Post-testing, scanning electron microscopy (SEM) reveals surface morphology changes .

Advanced Research Questions

Q. How do mechanistic discrepancies in OER pathways over iridium oxide arise from experimental vs. computational studies?

Operando spectroscopic studies (e.g., XAS, FTIR) suggest OER proceeds via adsorbate evolution mechanism (AEM), where surface-bound intermediates (e.g., *OOH) form. Conversely, computational models propose a lattice oxygen-mediated mechanism (LOM) involving Ir–O–OO–Ir transition states. Reconciling these requires hybrid approaches: density functional theory (DFT) simulates reaction pathways, while in situ surface-enhanced Raman spectroscopy (SERS) detects transient intermediates .

Q. Why does iridium dissolution occur during OER, and how can it be mitigated?

Dissolution arises from overoxidation of surface Ir⁴⁺ to soluble Ir⁵⁺/Ir⁶⁺ species, particularly at potentials >1.5 V vs. RHE. Scanning flow cell (SFC) coupled with ICP-MS quantifies dissolution rates, revealing that thermal oxides dissolve slower than electrochemically prepared ones. Mitigation strategies include doping (e.g., Ni or Co) to stabilize the IrO₆ octahedral framework or using core-shell structures with protective layers .

Q. How do lattice-water interactions enhance OER activity in iridium oxide catalysts?

A lattice-water-assisted mechanism, identified through operando X-ray spectroscopy and DFT, involves water molecules stabilizing oxygen intermediates at the catalyst surface. Neutron diffraction and isotopic labeling (H₂¹⁸O) track water incorporation into the oxide lattice, while ab initio molecular dynamics (AIMD) simulations model hydrogen-bonding networks .

Q. What advanced techniques resolve surface species dynamics during OER on iridium oxide?

In situ ambient-pressure XPS and electrochemical atomic force microscopy (EC-AFM) capture real-time surface oxidation state changes and morphology evolution. For example, IrO₂(110) facets show higher activity due to coordinatively unsaturated Ir sites, imaged via high-resolution TEM (HRTEM). Time-resolved spectroscopy (e.g., pump-probe) further resolves sub-millisecond reaction dynamics .

Q. How do sputtered iridium oxide films (SIROF) perform as pH sensors in hostile environments?

SIROF electrodes exhibit Nernstian pH response (-59 mV/pH) in high-temperature (250°C) and radioactive environments. AC impedance measurements validate interface stability, while XPS depth profiling confirms film composition. Applications in nuclear reactors require testing in synthetic "tuff" water (e.g., J13 solution) to simulate geochemical conditions .

Q. Can iridium oxide-based catalysts be optimized for CO₂ reduction alongside OER?

Core-shell IrCo@IrOₓ nanoparticles, synthesized via sol-gel methods, show bifunctional activity for OER and CO₂ reduction. In situ Fourier-transform infrared spectroscopy (FTIR) identifies *COOH intermediates during CO₂ reduction, while online electrochemical mass spectrometry (OLEMS) monitors gaseous products (e.g., CO, CH₄). Stability is assessed via accelerated stress tests (AST) in membrane electrode assemblies (MEAs) .

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